Doxercalciferol-D3
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Overview
Description
Doxercalciferol-D3 is the deuterated form of Doxercalciferol, which is a Vitamin D2 analog that acts as a vitamin D receptor activator (VDRA).,
Scientific Research Applications
Role in Disease Treatment
Doxercalciferol, a synthetic vitamin D analog, has various applications in disease treatment. It's primarily utilized in managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Doxercalciferol has structural similarities to ergocalciferol (vitamin D2) and requires liver activation, making it independent of renal 1-alpha hydroxylase. Clinical studies demonstrate its efficacy in reducing parathyroid hormone levels and addressing abnormal bone pathology in CKD and SHPT patients. Its performance is on par with other vitamin D analogs like calcitriol and paricalcitol. Interestingly, doxercalciferol's impact on hypercalcemia or hyperphosphatemia may be lesser compared to some treatments, but comparative studies are necessary to establish its specific place in therapy (Park, Rhee, Lau, & Kalantar-Zadeh, 2014).
Pharmacological Aspects
In terms of pharmacological aspects, doxercalciferol's role extends beyond SHPT management. Research indicates its potential antineoplastic activity. Upon liver conversion to biologically active metabolites, it regulates dietary calcium absorption, renal calcium reabsorption, and, in conjunction with parathyroid hormone, calcium mobilization from the skeleton. These metabolites interact with receptor proteins in target tissues, influencing osteoblasts to stimulate skeletal growth and suppressing parathyroid hormone synthesis in the parathyroid glands. Interestingly, doxercalciferol has shown inhibitory effects on the growth of retinoblastomas and may have some antiproliferative activity against prostate cancer cells (Anonymous, 2020).
Vitamin D Analogs and Synthesis
Doxercalciferol is recognized as a prodrug for active vitamin D, specifically for its role in treating hypocalcemia, chronic renal failure, hypoparathyroidism, and osteoporosis. As a prodrug, it undergoes biological transformation to become active and exert therapeutic effects. It's noteworthy that only certain forms of vitamin D, namely vitamin D2 and D3, are biologically active, highlighting the significance of understanding the specific forms and their pathways in treatment. The synthesis process of doxercalciferol, involving continuous photochemical reactions, showcases the complexity and innovation in its production (Kubodera, 2009).
Metabolic Pathways and Biochemical Interactions
Exploring the metabolic pathways and biochemical interactions of doxercalciferol unveils its impact on various bodily functions. It's part of a complex interplay involving transporters, enzymes, and receptors, crucial for maintaining calcium and phosphate homeostasis. The interactions with vitamin D receptor proteins are particularly pivotal in mediating its effects on bone health and calcium metabolism. These interactions have far-reaching implications, from bone formation to potential therapeutic effects on cardiovascular health and cancer treatment (Anderson, Bauta, & Cantrell, 2012).
Properties
Molecular Formula |
C28H41D3O2 |
---|---|
Molecular Weight |
415.67 |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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